molecular formula C29H24N2O3S B302500 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Número de catálogo B302500
Peso molecular: 480.6 g/mol
Clave InChI: OMBCYMKEIYLCNC-PCLIKHOPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, also known as BBTQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBTQ is a member of the quinazoline family of compounds, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it has been proposed that 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and ultimately cell death. Furthermore, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been reported to inhibit the activity of the hepatitis C virus by targeting the viral NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. Moreover, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been reported to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has demonstrated potent anticancer and antiviral activity, making it a promising candidate for further research. However, one limitation of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood, which can make it challenging to optimize its therapeutic potential.

Direcciones Futuras

Several future directions for the research and development of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can be identified. Firstly, further studies are needed to elucidate the mechanism of action of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, which can provide insights into its therapeutic potential. Secondly, the development of more water-soluble derivatives of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can improve its bioavailability and facilitate its administration in vivo. Thirdly, the evaluation of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in animal models can provide valuable information regarding its efficacy and safety. Finally, the exploration of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis can expand its therapeutic applications.

Métodos De Síntesis

The synthesis of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the condensation of 2-aminothiophenol with 2,5-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with 2-chloroquinazoline in the presence of potassium carbonate to yield 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. The synthesis of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is relatively simple and can be achieved in moderate to good yields.

Aplicaciones Científicas De Investigación

10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has demonstrated promising results in several scientific research applications. For instance, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to possess potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been reported to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). Moreover, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propiedades

Nombre del producto

10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Fórmula molecular

C29H24N2O3S

Peso molecular

480.6 g/mol

Nombre IUPAC

(14E)-14-benzylidene-11-(2,5-dimethoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C29H24N2O3S/c1-33-20-13-15-24(34-2)23(17-20)27-22-14-12-19-10-6-7-11-21(19)26(22)30-29-31(27)28(32)25(35-29)16-18-8-4-3-5-9-18/h3-11,13,15-17,27H,12,14H2,1-2H3/b25-16+

Clave InChI

OMBCYMKEIYLCNC-PCLIKHOPSA-N

SMILES isomérico

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C\C6=CC=CC=C6)/S5

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC=CC=C6)S5

SMILES canónico

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC=CC=C6)S5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.